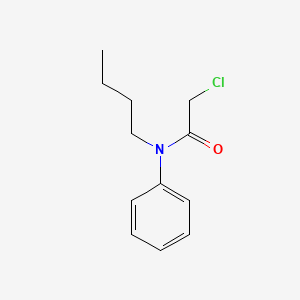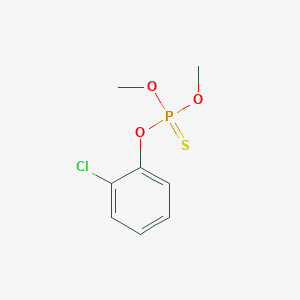
Glutarimide, N,3,3-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutarimide, N,3,3-trimethyl- is an organic compound with the molecular formula C₇H₁₃NO₂. It is a derivative of glutarimide, characterized by the presence of three methyl groups attached to the nitrogen and the third carbon atom. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glutarimide, N,3,3-trimethyl- typically involves the reaction of glutaric anhydride with a suitable amine under controlled conditions. One common method includes:
Ammoniation Reaction: Adding an ammonia solution to glutaric anhydride to form glutaric acid monoamide.
Cyclization: Heating the glutaric acid monoamide in the presence of a dehydrating agent to form the glutarimide ring structure.
Methylation: Introducing methyl groups through a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of Glutarimide, N,3,3-trimethyl- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions precisely.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glutarimide, N,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Glutarimide, N,3,3-trimethyl- has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.
Biological Research: Employed in studies related to enzyme inhibition and protein synthesis.
Chemical Research: Utilized as a building block in organic synthesis and the development of new chemical entities.
Industrial Applications: Applied in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Glutarimide, N,3,3-trimethyl- involves its interaction with specific molecular targets:
Protein Synthesis Inhibition: Inhibits protein synthesis by binding to ribosomal subunits, preventing the elongation of peptide chains.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheximide: A well-known glutarimide antibiotic that inhibits protein synthesis.
Lenalidomide: A derivative used in the treatment of multiple myeloma and anemia.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Uniqueness
Glutarimide, N,3,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other glutarimide derivatives.
Propriétés
Numéro CAS |
25115-67-7 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
1,4,4-trimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C8H13NO2/c1-8(2)4-6(10)9(3)7(11)5-8/h4-5H2,1-3H3 |
Clé InChI |
FMGADNVMWHSJDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N(C(=O)C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12006967.png)


![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)

![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)


![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007023.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007024.png)
![2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B12007033.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B12007038.png)

